2,2'-Bipyridine-3,3'-dicarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

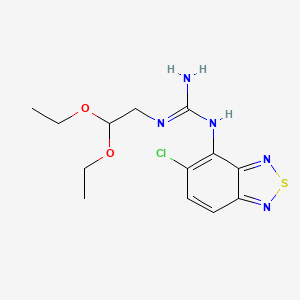

“2,2’-Bipyridine-3,3’-dicarbonitrile” is a chemical compound with the CAS Number: 136869-49-3 . It has a molecular weight of 206.21 and its IUPAC name is 2,2’-bipyridine-3,3’-dicarbonitrile . It is a bidentate ligand, forming complexes with many transition metals .

Molecular Structure Analysis

The molecular structure of 2,2’-Bipyridine-3,3’-dicarbonitrile consists of a bipyridine core with two cyano groups attached at the 3,3’ positions . The InChI code for the compound is 1S/C12H6N4/c13-7-9-3-1-5-15-11(9)12-10(8-14)4-2-6-16-12/h1-6H .

Chemical Reactions Analysis

2,2’-Bipyridine-3,3’-dicarbonitrile, like other bipyridines, is known to form complexes with various transition metals . For instance, it has been reported that Co (II) and Ni (II) salts react with 2,2’-bipyridine-5,5’-dicarboxylic acid in aqueous solution to provide mononuclear complexes .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2’-Bipyridine-3,3’-dicarbonitrile include a density of 1.3±0.1 g/cm³, a boiling point of 447.0±45.0 °C at 760 mmHg, and a flash point of 144.1±13.9 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Medicinal Chemistry and Biological Applications :

- 2-Aminopyridine-3,5-dicarbonitrile compounds, similar in structure to 2,2'-Bipyridine-3,3'-dicarbonitrile, show promising activity against prion replication in cultured cells, suggesting potential applications in prion disease therapy (May et al., 2007).

- Various derivatives of 2,2'-bipyridine-3,3'-dicarbonitrile have been synthesized with potential for applications in pharmaceuticals and biology, such as in the synthesis of multipotent drugs with cholinergic and neuroprotective properties, which might be useful in treating Alzheimer's and neuronal vascular diseases (Samadi et al., 2010).

Crystallography and Materials Science :

- Crystallization studies of isomers of [2,2'-bipyridine]dicarbonitrile and [1,10-phenanthroline]dicarbonitrile, including comparisons between three-dimensional and two-dimensional structures, offer insights into molecular organization and intermolecular interactions, which are crucial for materials science and nanotechnology (Peter et al., 2017).

Organic Synthesis :

- 2,2'-Bipyridine-3,3'-dicarbonitrile derivatives are synthesized via multi-component reactions, indicating its utility in organic synthesis for producing complex molecules efficiently (Thirumurugan & Perumal, 2009).

Coordination Chemistry :

- Complexes involving bipyridinedicarbonitrile with metals like molybdenum and tungsten have been studied, highlighting the importance of 2,2'-Bipyridine-3,3'-dicarbonitrile in the synthesis of organometallic compounds, which have applications in catalysis and materials science (Baxter & Connor, 1988).

Sensing and Detection Applications :

- A study describes a ratiometric fluorescence probe based on vinylpyrrole end-capped bipyridine for the visual sensing of Zn2+ under aqueous physiological conditions, demonstrating the potential of 2,2'-Bipyridine-3,3'-dicarbonitrile derivatives in the development of selective sensors (Ajayaghosh et al., 2005).

Mechanism of Action

Safety and Hazards

Safety data sheets suggest that 2,2’-Bipyridine-3,3’-dicarbonitrile can be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear personal protective equipment/face protection, avoid dust formation, use only under a chemical fume hood, and avoid breathing dust, vapor, mist, or gas .

Future Directions

properties

IUPAC Name |

2-(3-cyanopyridin-2-yl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N4/c13-7-9-3-1-5-15-11(9)12-10(8-14)4-2-6-16-12/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKQATMWMIMXAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=C(C=CC=N2)C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674424 |

Source

|

| Record name | [2,2'-Bipyridine]-3,3'-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136869-49-3 |

Source

|

| Record name | [2,2'-Bipyridine]-3,3'-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What makes 2,2'-bipyridine-3,3'-dicarbonitrile interesting for studying nucleophilic attack on nitriles?

A: The crystal structure of 2,2'-bipyridine-3,3'-dicarbonitrile reveals important information about how nucleophiles might interact with nitrile groups. Analysis of the compound's crystal structure indicates attractive intramolecular interactions between the nitrogen atoms in the pyridine rings and the carbon atoms of the nitrile groups. [] These interactions suggest a preferred angle of approach for a nucleophile attacking the nitrile group. Specifically, the research proposes that the most favorable attack angle is at least 108° relative to the nitrile triple bond. [] This information could be valuable for understanding reaction mechanisms and designing synthetic strategies involving nucleophilic attack on nitriles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexahydropyrido[2,1-c][1,4]oxazin-9(6H)-one](/img/structure/B588192.png)

![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(4-fluorophenyl)ethanone Hydrochloride](/img/structure/B588193.png)